2-[1-(4-Ethoxyphenyl)-5-oxo-2-sulfanylidene-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-Ethoxyphenyl)-5-oxo-2-sulfanylidene-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes ethoxyphenyl, thiophene, and methoxyphenyl groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Ethoxyphenyl)-5-oxo-2-sulfanylidene-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the ethoxyphenyl and thiophene derivatives, followed by their combination under specific reaction conditions to form the final product. Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption. The reaction conditions are carefully controlled to optimize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Ethoxyphenyl)-5-oxo-2-sulfanylidene-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and ethoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-[1-(4-Ethoxyphenyl)-5-oxo-2-sulfanylidene-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-Ethoxyphenyl)-5-oxo-2-sulfanylidene-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethoxyphenyl)acetic acid
- 4,5-Dihydrooxazole Bilastine
- 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene
Uniqueness
2-[1-(4-Ethoxyphenyl)-5-oxo-2-sulfanylidene-3-[2-(thiophen-2-YL)ethyl]imidazolidin-4-YL]-N-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H27N3O4S2 |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
2-[1-(4-ethoxyphenyl)-5-oxo-2-sulfanylidene-3-(2-thiophen-2-ylethyl)imidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H27N3O4S2/c1-3-33-21-12-8-19(9-13-21)29-25(31)23(28(26(29)34)15-14-22-5-4-16-35-22)17-24(30)27-18-6-10-20(32-2)11-7-18/h4-13,16,23H,3,14-15,17H2,1-2H3,(H,27,30) |
InChI Key |
PWPHWLGMIPDSPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=CS3)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.